molecular formula C9H20N2O B143625 N-(5-Amino-2-methylpentyl)propanamide CAS No. 139423-38-4

N-(5-Amino-2-methylpentyl)propanamide

Cat. No. B143625
M. Wt: 172.27 g/mol
InChI Key: RFCVGWLCBKGLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methylpentyl)propanamide, also known as AMPA, is a chemical compound with the molecular formula C9H20N2O. It is a white crystalline powder that is soluble in water and ethanol. AMPA is a derivative of the amino acid valine and has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

N-(5-Amino-2-methylpentyl)propanamide acts as a modulator of the glutamate receptor, specifically the N-(5-Amino-2-methylpentyl)propanamide receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. By binding to this receptor, N-(5-Amino-2-methylpentyl)propanamide can enhance the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.

Biochemical And Physiological Effects

N-(5-Amino-2-methylpentyl)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-(5-Amino-2-methylpentyl)propanamide has been found to increase the activity of antioxidant enzymes, which protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

N-(5-Amino-2-methylpentyl)propanamide has several advantages as a research tool. It is readily available and easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, its neuroprotective and anticancer properties make it a promising candidate for further investigation. However, there are also limitations to using N-(5-Amino-2-methylpentyl)propanamide in laboratory experiments. Its effects may be dose-dependent, and there is a risk of toxicity at higher doses. Additionally, its mechanism of action may be complex and not fully understood.

Future Directions

There are several future directions in the research of N-(5-Amino-2-methylpentyl)propanamide. One area of interest is in the development of novel drug therapies for neurodegenerative diseases. Additionally, further investigation into the anticancer properties of N-(5-Amino-2-methylpentyl)propanamide may lead to the development of new cancer treatments. Finally, the mechanism of action of N-(5-Amino-2-methylpentyl)propanamide and its effects on neurotransmitter release and neuronal function require further study to fully understand its potential therapeutic applications.

Synthesis Methods

N-(5-Amino-2-methylpentyl)propanamide can be synthesized through a multistep process involving the reaction of valine with acrylonitrile, followed by reduction and amidation. This method has been optimized for high yield and purity.

Scientific Research Applications

N-(5-Amino-2-methylpentyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(5-Amino-2-methylpentyl)propanamide has been investigated for its potential in treating cancer, as it has been found to inhibit the growth of cancer cells.

properties

CAS RN

139423-38-4

Product Name

N-(5-Amino-2-methylpentyl)propanamide

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-(5-amino-2-methylpentyl)propanamide

InChI

InChI=1S/C9H20N2O/c1-3-9(12)11-7-8(2)5-4-6-10/h8H,3-7,10H2,1-2H3,(H,11,12)

InChI Key

RFCVGWLCBKGLOJ-UHFFFAOYSA-N

SMILES

CCC(=O)NCC(C)CCCN

Canonical SMILES

CCC(=O)NCC(C)CCCN

synonyms

Propanamide, N-(5-amino-2-methylpentyl)-

Origin of Product

United States

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